

# Application Note: High-Performance Liquid Chromatography for the Analysis of Ohchinin

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## Compound of Interest

Compound Name: *Ohchinin*

Cat. No.: *B1157707*

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## Abstract

This application note details a high-performance liquid chromatography (HPLC) method for the quantitative analysis of **Ohchinin**, a limonoid found in plants such as *Melia azedarach*.<sup>[1][2]</sup> **Ohchinin** and related limonoids are of significant interest to researchers for their potential pharmacological activities.<sup>[2]</sup> The protocol herein is adapted from established methods for structurally similar limonoids, such as Obacunone, and provides a robust framework for the extraction, separation, and quantification of **Ohchinin** in plant extracts and other matrices.<sup>[3][4]</sup> <sup>[5]</sup> This document is intended for researchers, scientists, and professionals in drug development and natural product chemistry.

## Introduction

**Ohchinin** is a naturally occurring triterpenoid with the chemical formula C<sub>36</sub>H<sub>42</sub>O<sub>8</sub>.<sup>[1]</sup> It belongs to the limonoid class of compounds, which are known for their diverse biological activities. Accurate and reliable analytical methods are essential for the qualitative and quantitative analysis of **Ohchinin** in research and quality control settings. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility.<sup>[6]</sup> This application note provides a comprehensive protocol for the analysis of **Ohchinin** using reversed-phase HPLC with UV detection.

## Experimental

- HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD)
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3]
- Analytical balance
- Ultrasonic bath
- Centrifuge
- Syringe filters (0.45 µm)
- HPLC grade acetonitrile, methanol, and water
- Formic acid (optional, for mobile phase modification)
- **Ohchinin** reference standard (purity ≥98%)

A robust sample preparation protocol is crucial for accurate and reproducible results. The following procedure is recommended for the extraction of **Ohchinin** from plant material.

- Grinding: Grind dried plant material (e.g., fruits or leaves of *Melia azedarach*) to a fine powder.
- Extraction:
  - Accurately weigh approximately 1.0 g of the powdered plant material into a suitable flask.
  - Add 20 mL of methanol or ethanol.
  - Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
  - Centrifuge the mixture and collect the supernatant.
  - Repeat the extraction process twice more with fresh solvent.
- Filtration and Concentration:

- Combine the supernatants and filter through a 0.45 µm syringe filter.
- Evaporate the solvent to dryness under reduced pressure or a gentle stream of nitrogen.
- Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1.0 mL) of the mobile phase.

The following HPLC conditions are recommended for the separation of **Ohchinin**. Optimization may be required depending on the specific sample matrix and HPLC system.

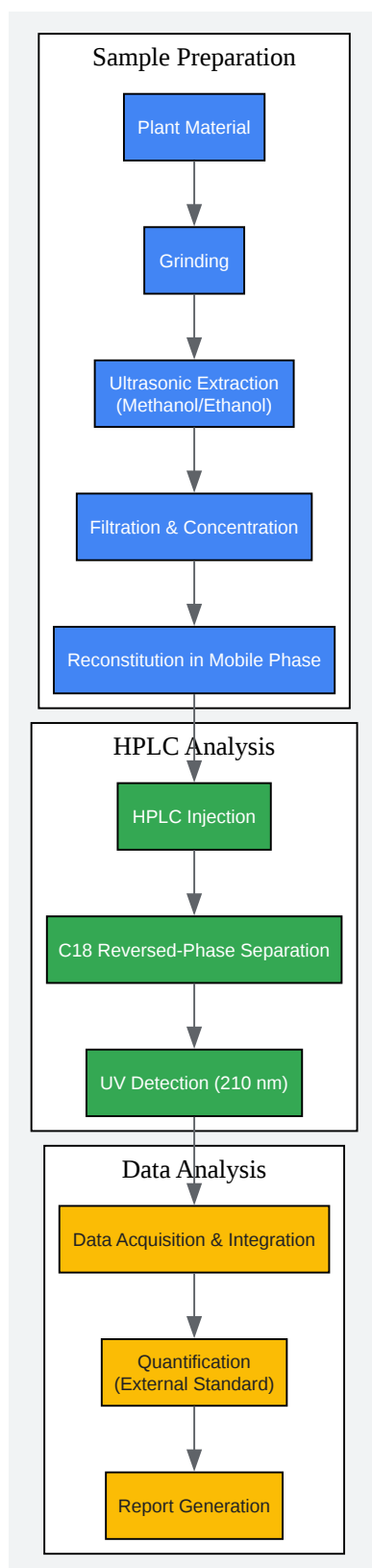
Parameter	Recommended Condition
Column	Reversed-Phase C18 (250 mm x 4.6 mm, 5 µm) <a href="#">[3]</a>
Mobile Phase	A: Water; B: Acetonitrile (Gradient elution)
Gradient Program	Time (min)
0	
20	
40	
45	
50	
Flow Rate	1.0 mL/min <a href="#">[3]</a>
Column Temperature	25 °C <a href="#">[3]</a>
Detection Wavelength	210 nm (or scan for optimal wavelength)
Injection Volume	10 µL

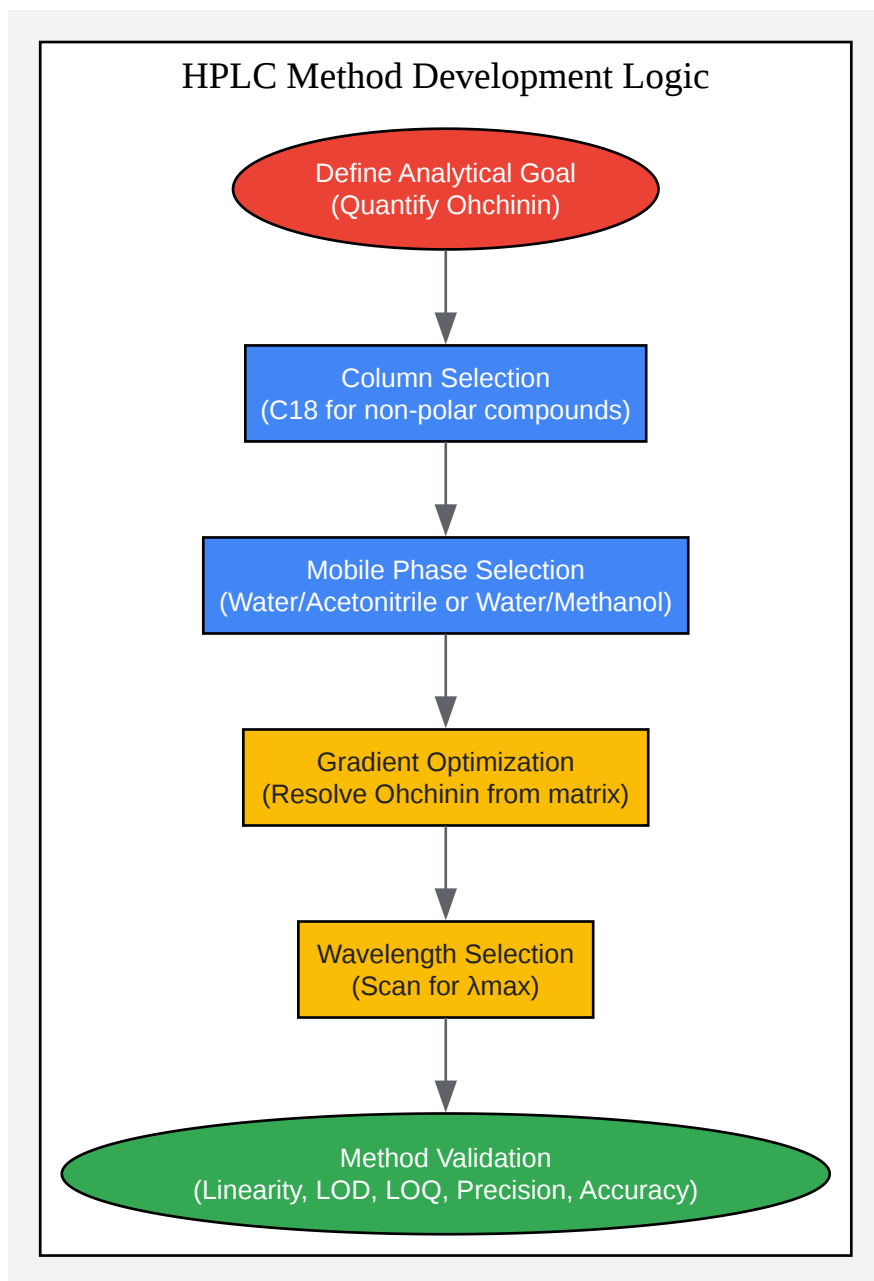
## Method Validation Parameters (Hypothetical Data)

The proposed HPLC method should be validated to ensure its suitability. The following table summarizes expected quantitative data from a successful method validation.

Parameter	Expected Performance
Retention Time (tR)	~15 - 25 min (dependent on specific column and conditions)
Linearity ( $r^2$ )	> 0.999
Limit of Detection (LOD)	To be determined experimentally (typically ng level)
Limit of Quantification (LOQ)	To be determined experimentally (typically ng level)
Precision (%RSD)	< 2%
Accuracy (% Recovery)	95 - 105%

## Diagrams





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